molecular formula C13H15NO B6284191 6-(cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1554614-12-8

6-(cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B6284191
CAS No.: 1554614-12-8
M. Wt: 201.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the reaction of cyclopropylamine with a suitable naphthalenone derivative. The process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity. For instance, the reaction may be carried out in the presence of a base such as sodium hydride or potassium carbonate, under an inert atmosphere, and at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce alcohols.

Scientific Research Applications

6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    6-(Cyclopropylamino)-9H-purin-9-yl derivatives: These compounds share a similar cyclopropylamino group but differ in their core structure.

    Pyridazine and Pyridazinone derivatives: These compounds have similar pharmacological activities and structural features.

Uniqueness: 6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific combination of a cyclopropylamino group with a tetrahydronaphthalenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1554614-12-8

Molecular Formula

C13H15NO

Molecular Weight

201.3

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.